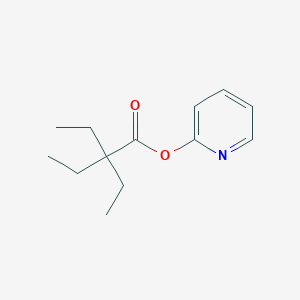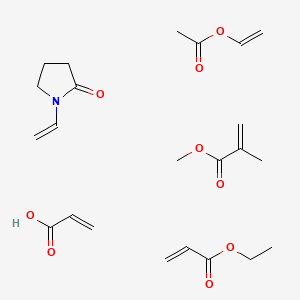![molecular formula C14H11Cl2N3S B14403169 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine CAS No. 87035-04-9](/img/structure/B14403169.png)
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazole family. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a sulfanyl linkage, and an imidazo[4,5-c]pyridine core. The presence of these functional groups contributes to its diverse chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as amido-nitriles.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a substitution reaction using appropriate halogenated precursors.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is typically formed through a thiolation reaction, where a thiol group is introduced to the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The dichlorophenyl group can undergo reduction to form corresponding chlorophenyl derivatives.
Substitution: The imidazo[4,5-c]pyridine core can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogenated precursors and catalysts such as palladium on carbon (Pd/C) are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Chlorophenyl derivatives.
Substitution: Various substituted imidazo[4,5-c]pyridine derivatives.
科学研究应用
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Imidazole Derivatives: Compounds such as clemizole, etonitazene, and omeprazole share the imidazole core and exhibit similar biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives also exhibit diverse biological activities and share structural similarities with imidazole compounds.
Uniqueness
4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and sulfanyl groups, in particular, contribute to its enhanced reactivity and potential therapeutic applications.
属性
CAS 编号 |
87035-04-9 |
|---|---|
分子式 |
C14H11Cl2N3S |
分子量 |
324.2 g/mol |
IUPAC 名称 |
4-[(2,4-dichlorophenyl)methylsulfanyl]-1-methylimidazo[4,5-c]pyridine |
InChI |
InChI=1S/C14H11Cl2N3S/c1-19-8-18-13-12(19)4-5-17-14(13)20-7-9-2-3-10(15)6-11(9)16/h2-6,8H,7H2,1H3 |
InChI 键 |
CEWZMPHMLKMLEK-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C1C=CN=C2SCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


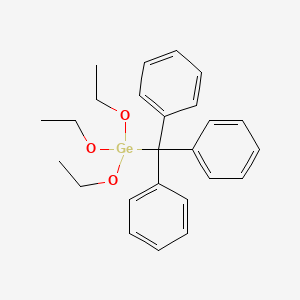
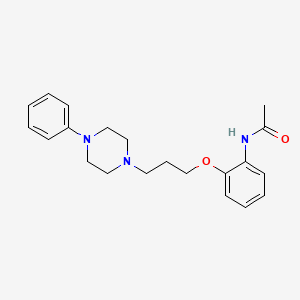
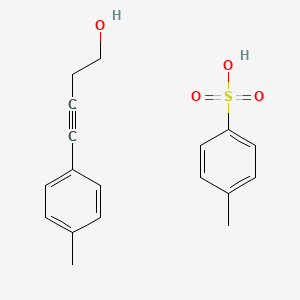
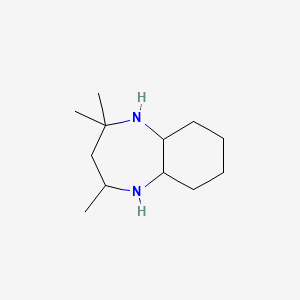
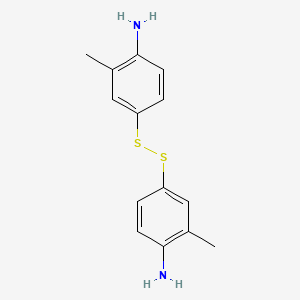
![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
![3-Bromo-5-nitro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14403134.png)
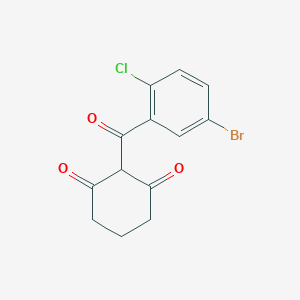
![4H-Furo[3,2-c]pyran-4-one, 2-(hydroxymethyl)-6-methyl-](/img/structure/B14403142.png)

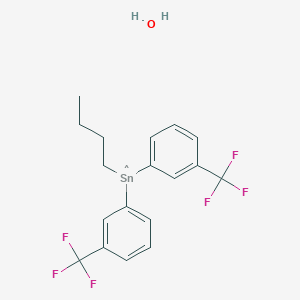
![3'-Ethyl-5-hydroxy-2',4',5',6'-tetramethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14403156.png)
